2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
Description
2-((3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,3-triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a synthetic heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methylbenzyl group at position 3 and a thio-linked phenylethanone moiety at position 5. Its synthesis likely involves nucleophilic substitution at the 7-position of a chloro-precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)11-25-19-18(23-24-25)20(22-13-21-19)27-12-17(26)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTQMBKVFXDZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to be useful as pharmaceutically active compounds.
Mode of Action
Docking studies of similar compounds have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and certain amino acids could be responsible for their improved activity.
Biochemical Pathways
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Biological Activity
The compound 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone represents a novel triazole derivative with potential therapeutic applications. Its structure features a triazolo-pyrimidine core linked to a phenylethanone moiety via a thioether bond. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of the compound involves the reaction of 4-methylbenzyl isothiocyanate with a suitable pyrimidine derivative under controlled conditions. The process typically yields high purity and good yield percentages, often above 80% in laboratory settings.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
| Pseudomonas aeruginosa | 40 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
In vitro studies have shown that the compound possesses significant anticancer properties. The following table presents IC50 values for various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| NUGC-3 (Gastric) | 20 |
| SK-Hep-1 (Liver) | 25 |
These findings suggest that the compound effectively inhibits cell proliferation in these cancer types, warranting further exploration into its mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. Modifications on the phenyl ring and variations in the thioether linkage can significantly influence potency. For instance, compounds with electron-donating groups on the phenyl ring generally show enhanced activity due to increased electron density facilitating interactions with biological targets.
Case Studies
- Study on Antiplatelet Activity : A recent study demonstrated that derivatives similar to our compound inhibited platelet aggregation significantly. The most potent derivative showed an IC50 value of µM against collagen-induced aggregation .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound exhibits promising anticancer properties, it also has a cytotoxic effect on normal cells at higher concentrations. This necessitates careful dosage optimization in therapeutic applications.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Compounds similar to 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone have been evaluated for their efficacy against various bacterial strains. For instance, studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Antiviral Properties
Triazolo derivatives have also been investigated for their antiviral potential. Some studies suggest that modifications in the triazole ring can enhance antiviral activity against specific viruses by interfering with viral replication processes .
Antitumor Activity
The compound has been studied for its potential as an antitumor agent. Research indicates that certain triazolo-pyrimidine derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise as a lead compound in drug development. Potential therapeutic applications include:
- Antimicrobial agents : Targeting infections caused by resistant bacterial strains.
- Antiviral drugs : Developing treatments for viral infections.
- Cancer therapeutics : Exploring its efficacy in various cancer types through clinical trials.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Antimicrobial Evaluation : A study assessed various triazolo derivatives against common pathogens and found significant inhibitory effects on bacterial growth .
- Cytotoxicity Assays : In vitro assays demonstrated that specific modifications to the triazole structure enhanced cytotoxicity against cancer cell lines compared to standard treatments .
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, providing insights into their potential as drug candidates .
Chemical Reactions Analysis
S-Alkylation
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Reagents : Cesium carbonate, DMF, alkyl halides (e.g., 2-bromo-1-phenylethanone).
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Conditions : Alkaline medium, prolonged stirring (~24 hours) .
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Outcome : Formation of the thioether bond at the triazolopyrimidine’s 7-position.
Reduction Reactions
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Reagents : Sodium borohydride (NaBH₄), ethanol.
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Conditions : Mild heating (45–50°C), incremental addition of reducing agent .
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Outcome : Conversion of ketones to alcohols, though the target compound retains a ketone group, suggesting selective oxidation or alternative synthetic routes.
Cyclization
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Reagents : Acylated hydrazines, thiocyanates/isocyanates.
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Outcome : Formation of fused heterocycles (e.g., triazolo[4,5-d]pyrimidine).
Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| S-Alkylation | Cs₂CO₃, DMF, 2-bromo-1-phenylethanone | 61% | |
| Reduction (NaBH₄) | Ethanol, 45–50°C | 57% | |
| Cyclization (hydrazine) | Ethanol, catalytic acid/base | 75–85% |
Structural Analysis
The molecule consists of:
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Triazolopyrimidine core : Fused ring system with nitrogen atoms.
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Thioether linkage : Connects the triazolopyrimidine to a phenylethanone moiety.
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Ketone group : At the phenylethanone terminal.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Triazolo[4,5-d]pyrimidine Derivatives
| Compound Name | Core Structure | Substituents at Position 3 | Substituents at Position 7 | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Triazolo[4,5-d]pyrimidine | 4-Methylbenzyl | Thio-linked phenylethanone | Thioether, ketone |
| 1-[4-(3-Benzyl-3H-triazolo...)ethanone [Ev1] | Triazolo[4,5-d]pyrimidine | Benzyl | Piperazinyl-linked 4-chlorophenylethanone | Piperazine, chlorophenyl, ketone |
| 9e (Ev5) | Triazolo[4,5-d]pyrimidine | 4-(Morpholinomethyl)benzyl | Thio-linked benzo[d]oxazole | Morpholine, benzoxazole, thioether |
| Patent Compound (Ev3) | Triazolo[4,5-d]pyrimidine | Cyclopentane-diol complex | Propylthio, cyclopropylamino | Thioether, cyclopropylamine |
Key Observations :
- The target compound’s 4-methylbenzyl group at position 3 provides moderate hydrophobicity, whereas the morpholinomethylbenzyl substituent in compound 9e introduces polarity via the morpholine ring, likely enhancing aqueous solubility .
- The thio-linked phenylethanone group in the target compound differs from the benzo[d]oxazole in 9e, which may influence binding affinity in enzyme inhibition due to oxazole’s hydrogen-bonding capacity .
- Compared to the patent compound (Ev3), the target lacks the cyclopropylamino and diol groups, which are critical for kinase selectivity in some drug candidates .
Key Observations :
- The target compound’s synthesis likely mirrors the nucleophilic aromatic substitution seen in Ev4 and Ev5, where chloro-triazolo-pyrimidines react with thiols under basic conditions (e.g., triethylamine in ethanol) .
Table 3: Physicochemical Properties
Key Observations :
Pharmacological Potential
Table 4: Bioactivity Insights from Structural Features
Key Observations :
- Unlike the patent compound (Ev3), the target lacks a cyclopropylamino group, which may reduce kinase selectivity but mitigate off-target effects .
Q & A
Q. What are the key steps in synthesizing 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone?
- Methodological Answer: The synthesis typically involves multi-step routes starting with the triazolopyrimidine core. Key steps include:
- Step 1: Formation of the triazolopyrimidine ring via cyclization reactions, often using palladium catalysts or copper iodide under reflux conditions .
- Step 2: Introduction of the 4-methylbenzyl group through alkylation or nucleophilic substitution, requiring solvents like dimethylformamide (DMF) .
- Step 3: Thioether linkage formation between the triazolopyrimidine and phenylethanone moiety using thioglycolic acid derivatives or thiol-activating reagents .
- Purification: Column chromatography with solvents such as dichloromethane/ethyl acetate mixtures is critical for isolating the target compound .
Q. How is the structural characterization of this compound performed?
- Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy: H and C NMR confirm substituent positions and regioselectivity of the triazole and pyrimidine rings .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or tautomeric forms of the triazolopyrimidine core .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Methodological Answer: Enzyme inhibition assays are commonly used:
- Target Selection: Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs showing activity against these targets .
- Assay Design: Use fluorescence-based or colorimetric kits (e.g., ADP-Glo™ Kinase Assay) to measure IC values .
- Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioether linkage step?
- Methodological Answer: Key variables to optimize:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
- Catalysts: Use Cu(I) or Zn(II) salts to accelerate sulfur nucleophile formation .
- Temperature: Moderate heating (60–80°C) improves reaction kinetics without promoting side reactions .
- Monitoring: TLC or HPLC tracks reaction progress; incomplete conversion may require stoichiometric adjustments .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer: Discrepancies may arise from assay-specific conditions:
- Buffer Composition: Varying pH or ionic strength can alter compound solubility or target binding .
- Cell Line Variability: Use isogenic cell lines to control for genetic background effects .
- Orthogonal Assays: Validate findings with complementary methods (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with pyrimidine N-atoms) using MOE .
Q. How do structural modifications (e.g., substituents on the benzyl group) impact bioactivity?
- Methodological Answer: Systematic SAR studies are recommended:
- Substituent Scanning: Replace the 4-methyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups .
- Activity Cliffs: Compare IC shifts; a >10-fold change indicates critical substituent contributions .
- LogP Analysis: Measure hydrophobicity changes via HPLC to correlate with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
